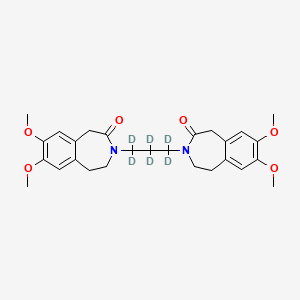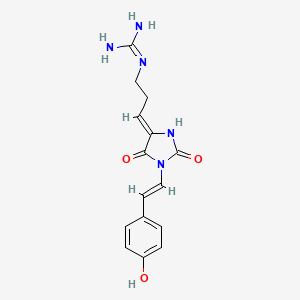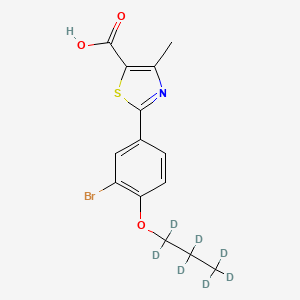
3-Descyano 3-bromo-Febuxostat-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Descyano 3-bromo-Febuxostat-d9 is a deuterated analog of 3-Descyano 3-bromo-Febuxostat. It is a stable isotope-labeled compound, often used in various scientific research applications. The molecular formula of this compound is C15H7D9BrNO3S, and it has a molecular weight of 379.3 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Descyano 3-bromo-Febuxostat-d9 involves multiple steps, starting from the parent compound FebuxostatThe reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced under custom synthesis agreements to meet specific research and development needs .
Análisis De Reacciones Químicas
Types of Reactions
3-Descyano 3-bromo-Febuxostat-d9 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, brominating agents, and oxidizing or reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Aplicaciones Científicas De Investigación
3-Descyano 3-bromo-Febuxostat-d9 is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in analytical method development and validation.
Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.
Medicine: It is used in pharmacokinetic and pharmacodynamic studies to understand the behavior of drugs in the body.
Industry: The compound is used in quality control applications for the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Descyano 3-bromo-Febuxostat-d9 is similar to that of its parent compound, Febuxostat. It acts as a xanthine oxidase inhibitor, reducing the production of uric acid in the body. The compound binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid .
Comparación Con Compuestos Similares
Similar Compounds
Febuxostat: The parent compound, used for the treatment of hyperuricemia and gout.
Allopurinol: Another xanthine oxidase inhibitor used for similar therapeutic purposes.
Topiroxostat: A newer xanthine oxidase inhibitor with a different chemical structure.
Uniqueness
3-Descyano 3-bromo-Febuxostat-d9 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements. The incorporation of deuterium atoms can also affect the compound’s pharmacokinetic properties, making it valuable in drug development and research .
Propiedades
Fórmula molecular |
C14H14BrNO3S |
|---|---|
Peso molecular |
363.28 g/mol |
Nombre IUPAC |
2-[3-bromo-4-(1,1,2,2,3,3,3-heptadeuteriopropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C14H14BrNO3S/c1-3-6-19-11-5-4-9(7-10(11)15)13-16-8(2)12(20-13)14(17)18/h4-5,7H,3,6H2,1-2H3,(H,17,18)/i1D3,3D2,6D2 |
Clave InChI |
BSKLYYKVWWBLJR-JOMZKNQJSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)O)C)Br |
SMILES canónico |
CCCOC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





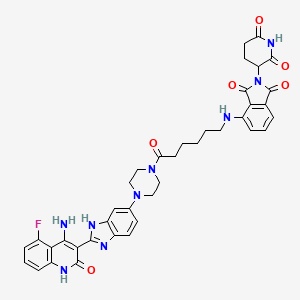
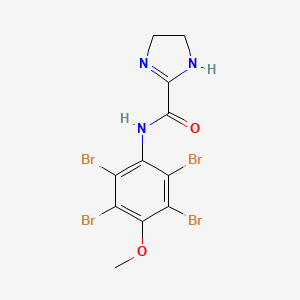

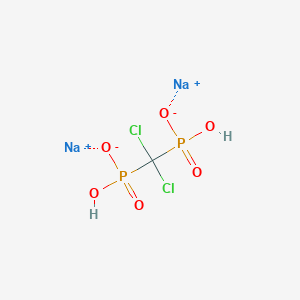
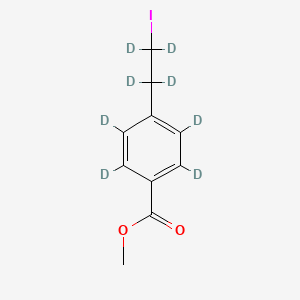
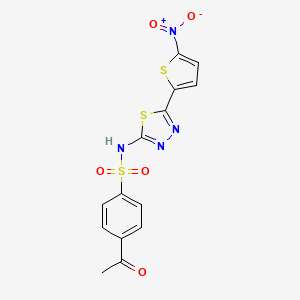

![2-[2,3-dichloro-4-(3,3,4,4,4-pentadeuterio-2-methylidenebutanoyl)phenoxy]acetic acid](/img/structure/B12414189.png)

